4-Propyl-4-heptanol
Description
Context within Branched Tertiary Alcohol Chemistry
Alcohols are classified as primary (1°), secondary (2°), or tertiary (3°) based on the number of carbon atoms directly bonded to the carbon atom that bears the hydroxyl group. chemguide.co.uklibretexts.org In a tertiary alcohol like 4-Propyl-4-heptanol, the carbon atom attached to the -OH group is bonded to three other carbon atoms. chemguide.co.uklibretexts.org This structural arrangement is fundamental to its chemical behavior.
A key characteristic of tertiary alcohols is their resistance to oxidation under typical conditions that would readily oxidize primary and secondary alcohols. libretexts.org Primary alcohols can be oxidized to aldehydes and then to carboxylic acids, while secondary alcohols are oxidized to ketones. libretexts.org The tertiary carbon atom in this compound lacks a hydrogen atom, making it resistant to such oxidation reactions. However, it readily undergoes dehydration reactions, typically under acidic conditions, to form alkenes. msu.edu
The branched structure also significantly influences physical properties. Tertiary alcohols generally exhibit lower boiling points than their straight-chain primary alcohol isomers. This is attributed to the steric hindrance caused by the bulky alkyl groups surrounding the hydroxyl group, which interferes with intermolecular hydrogen bonding. Weaker van der Waals forces resulting from the more compact, spherical shape of branched molecules also contribute to this trend. chemguide.co.uk Furthermore, the large, nonpolar alkyl structure renders this compound highly hydrophobic with negligible solubility in water.
| Compound | Type | Boiling Point (°C) | Key Structural Difference |
| This compound | Tertiary Alcohol | 191-194 lookchem.comchemsrc.com | -OH group on a carbon bonded to three other carbons. |
| 4-Propyl-1-heptanol | Primary Alcohol | N/A | -OH group on a terminal carbon. cymitquimica.comontosight.ai |
| 4-Heptanol | Secondary Alcohol | 156 fishersci.com | -OH group on a carbon bonded to two other carbons. fishersci.com |
Significance in Advanced Organic Synthesis and Chemical Science
This compound serves as a valuable compound in the fields of organic synthesis and material science. Its utility stems from its specific reactivity and physical properties. It is employed as a raw material or intermediate in the synthesis of other chemicals. lookchem.com
In advanced organic synthesis, the Grignard reaction is a classic and reliable method for its laboratory-scale preparation. This involves reacting a ketone, such as 4-heptanone, with a propyl-based Grignard reagent (e.g., propylmagnesium bromide) under anhydrous conditions. chegg.com For larger-scale and industrial production, catalytic hydrogenation of the corresponding ketone, 4-propyl-4-heptanone, over metal catalysts like nickel-chromium is a common and efficient method. Research has shown that catalytic hydrogenation of related unsaturated aldehydes can achieve product purities greater than 99%.
Recent advancements have also highlighted the use of biocatalysis for synthesizing branched alcohols. Multi-enzymatic, one-pot syntheses provide a route to specific stereoisomers, a level of precision often unattainable through classical chemical methods. The ability to create chiral tertiary alcohols with adjacent stereocenters is a significant challenge in organic synthesis, and new methods are continually being developed to address this. chinesechemsoc.org
Beyond its role as a synthetic target, this compound is utilized as a specialized solvent and as a cross-linking agent for amines. cymitquimica.com Furthermore, its properties as an organometallic acceptor allow it to function as a polymerization initiator in the synthesis of polymers. cymitquimica.com
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
4-propylheptan-4-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H22O/c1-4-7-10(11,8-5-2)9-6-3/h11H,4-9H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SJTPBRMACCDJPZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(CCC)(CCC)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H22O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60176396 | |
| Record name | 4-Propyl-4-heptanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60176396 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
158.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2198-72-3 | |
| Record name | 4-Propyl-4-heptanol | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002198723 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 4-Heptanol, 4-propyl- | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=71569 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 4-Propyl-4-heptanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60176396 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Advanced Synthetic Methodologies for 4 Propyl 4 Heptanol
Established Synthetic Pathways
Grignard Reaction-Based Syntheses
The Grignard reaction is a cornerstone of organometallic chemistry and provides a classic and reliable method for synthesizing tertiary alcohols like 4-propyl-4-heptanol. reddit.com This pathway involves the nucleophilic addition of an organomagnesium halide (a Grignard reagent) to a ketone.
Specifically, the synthesis of this compound can be achieved by reacting propylmagnesium bromide with 4-heptanone. The reaction is typically conducted under anhydrous conditions, using an ether solvent such as diethyl ether or tetrahydrofuran (B95107) (THF), to prevent the Grignard reagent from being quenched by water. Following the addition of the Grignard reagent to the ketone, the resulting magnesium alkoxide is hydrolyzed in an acidic workup to yield the final tertiary alcohol product. reddit.com Careful control of reaction parameters, including the exclusion of moisture and appropriate temperature management, is crucial for optimizing the yield and purity of this compound.
An alternative Grignard approach involves the reaction of ethyl butanoate with a Grignard reagent. brainly.com
Table 1: Grignard Reaction for this compound Synthesis
| Reactants | Reagents | Product | Key Conditions |
|---|
Multi-Step Approaches via Aldol (B89426) Condensation Followed by Reduction
An alternative and versatile route to this compound involves a multi-step process that begins with an aldol condensation, followed by reduction steps. This strategy offers flexibility in constructing the carbon skeleton and can be adapted to introduce stereochemical control. mdpi.com
The initial step is a mixed aldol condensation to create an α,β-unsaturated ketone with the required carbon framework. For instance, the condensation of propanal and 3-pentanone (B124093) can yield an unsaturated ketone precursor. mdpi.com This is followed by the reduction of both the carbon-carbon double bond and the carbonyl group to produce the saturated tertiary alcohol. This reduction can be achieved through chemical methods or, for greater stereochemical precision, through enzymatic means. mdpi.com While not directly applied to this compound in the cited literature, the synthesis of the related compound 2-propylheptanol follows a similar path, starting with the aldol condensation of n-pentanal. google.com
Catalytic Approaches to this compound Synthesis
Catalytic methods, particularly hydrogenation, represent a significant and industrially scalable approach to producing alcohols. libretexts.org
Hydrogenation of Ketonic Precursors
The catalytic hydrogenation of a ketonic precursor, such as 4-propyl-4-heptanone, is a primary method for the synthesis of this compound. This process involves the reduction of the ketone's carbonyl group using hydrogen gas in the presence of a metal catalyst. libretexts.org This method is advantageous due to its potential for high yields and scalability.
Homogeneous catalysis involves catalysts that are in the same phase as the reactants. For the reduction of ketones, various ruthenium-based pincer complexes have shown high activity. acs.org For instance, ruthenium-MACHO pincer complexes have been effective in the dehydrogenation of methanol (B129727), a process that shares mechanistic principles with ketone hydrogenation. acs.org While specific examples for this compound are not detailed in the provided search results, the use of homogeneous catalysts like Wilkinson's catalyst or Crabtree's catalyst is a well-established method for the hydrogenation of carbonyls. tcichemicals.com These catalysts can offer high selectivity under milder conditions compared to some heterogeneous systems. tcichemicals.com
Heterogeneous catalysis, where the catalyst is in a different phase from the reactants, is a robust and widely used industrial method. mdpi.com For the synthesis of branched alcohols, catalysts such as nickel-chromium (Ni-Cr-K/Al2O3), palladium, or platinum supported on materials like carbon are commonly employed. These reactions are typically carried out under elevated temperature and pressure. The hydrogenation of the related unsaturated aldehyde, 2-propyl-2-heptenal, over a Ni-Cr-K/Al2O3 catalyst has been shown to produce the corresponding alcohol with over 99% purity, demonstrating the high efficiency of such catalytic systems. The choice of catalyst and support can significantly influence the reaction's efficiency and selectivity. mdpi.comresearchgate.net
Table 2: Catalytic Hydrogenation of Ketonic Precursors
| Precursor | Catalyst Type | Catalyst Examples | Key Conditions |
|---|---|---|---|
| 4-Propyl-4-heptanone | Homogeneous | Ruthenium pincer complexes, Wilkinson's catalyst | Solution phase, often milder temperatures |
Homogeneous Catalysis
Chemoenzymatic Synthetic Strategies
The integration of enzymatic methods with traditional chemical synthesis, known as chemoenzymatic synthesis, offers a powerful approach to producing complex molecules with high selectivity and under mild conditions. While specific research on the chemoenzymatic synthesis of this compound is not extensively documented, strategies applied to structurally similar tertiary and secondary alcohols provide a clear pathway for its potential synthesis.
A key chemoenzymatic strategy is the kinetic resolution of a racemic mixture of the alcohol. Lipases are a class of enzymes that have been widely used for this purpose. nih.govutupub.fi For instance, Candida antarctica lipase (B570770) B (CAL-B) has demonstrated high efficiency in the resolution of various secondary alcohols through enantioselective acylation. nih.govdss.go.thmdpi.com In a hypothetical chemoenzymatic synthesis of enantiomerically enriched this compound, a racemic mixture of the alcohol, typically synthesized via a Grignard reaction, would be subjected to lipase-catalyzed acylation. The enzyme would selectively acylate one enantiomer, allowing for the separation of the acylated and unreacted enantiomers.
Another potential route involves the enzymatic reduction of a prochiral ketone precursor. While 4-propyl-4-heptanone is not prochiral, a related strategy could involve the use of ene-reductases and alcohol dehydrogenases on an unsaturated precursor, which could then be chemically converted to this compound. This approach has been successful in producing all four stereoisomers of related branched alcohols, offering precise stereochemical control.
Table 1: Potential Lipases for Kinetic Resolution of Alcohols
| Lipase Source | Common Abbreviation | Potential Application |
| Candida antarctica | CAL-B | High enantioselectivity in acylation of secondary alcohols. nih.govutupub.fi |
| Humicola lanuginosa | HLL | Effective in kinetic resolution of propargylic alcohols. nih.gov |
| Pseudomonas fluorescens | Lipase AK | Used in the transesterification of secondary alcohols. bch.ro |
This table presents lipases that have shown efficacy in the resolution of alcohols and could be investigated for the kinetic resolution of this compound.
Emerging Synthetic Strategies and Optimization
Recent advancements in the synthesis of this compound have focused on improving reaction efficiency, maximizing yields, and adhering to the principles of green chemistry.
Yield Optimization and Reaction Efficiency
The Grignard reaction remains a fundamental and widely used method for the synthesis of this compound. The reaction typically involves the addition of propylmagnesium bromide to 4-heptanone. Optimization of this reaction is crucial for maximizing the yield and purity of the final product. Key parameters that are often adjusted include temperature, solvent, and the stoichiometry of the reactants.
Research into the optimization of Grignard reactions for tertiary alcohols has shown that careful control of these parameters can significantly reduce the formation of byproducts, such as those from enolization and reduction. For instance, maintaining a low reaction temperature and using a non-coordinating solvent can favor the desired nucleophilic addition.
Table 2: Representative Optimization of Grignard Reaction Conditions for Tertiary Alcohol Synthesis
| Parameter | Condition 1 | Condition 2 (Optimized) | Effect on Yield |
| Temperature | Room Temperature | 0 °C to -10 °C | Increased yield by minimizing side reactions. |
| Solvent | Diethyl Ether | Tetrahydrofuran (THF) | Can influence reagent solubility and reactivity. |
| Stoichiometry | 1.1 eq. Grignard | 1.05 eq. Grignard | Precise control prevents excess reagent leading to byproducts. |
| Addition Rate | Rapid Addition | Slow, dropwise addition | Maintains a low reaction temperature and prevents localized high concentrations of the Grignard reagent. |
This table provides a general representation of how Grignard reaction conditions can be optimized to improve the yield of tertiary alcohols, based on findings for similar compounds.
Furthermore, enhancing reaction efficiency can be achieved through the use of additives or alternative reaction setups. For example, ultrasound-assisted Grignard reactions have been shown to be efficient and reproducible, potentially reducing reaction times and improving yields. nist.gov
Green Chemistry Principles in Synthesis
The application of green chemistry principles to the synthesis of this compound aims to reduce the environmental impact of the process. This involves considering factors such as atom economy, the use of safer solvents, and energy efficiency. wikipedia.org
The traditional Grignard synthesis of this compound often utilizes solvents like diethyl ether or tetrahydrofuran, which have associated environmental, health, and safety concerns. whiterose.ac.uk A key aspect of greening this synthesis is the selection of alternative, more environmentally benign solvents. Solvent selection guides now provide rankings based on various EHS (Environment, Health, and Safety) criteria, encouraging the use of preferable solvents. whiterose.ac.uk For instance, 2-Methyltetrahydrofuran (2-MeTHF), a bio-based solvent, is often considered a greener alternative to THF. whiterose.ac.uk
Table 3: Comparison of Solvents for Grignard Reactions based on Green Chemistry Principles
| Solvent | Source | Key Hazards | Green Chemistry Consideration |
| Diethyl Ether | Petrochemical | Highly flammable, forms explosive peroxides | Considered less desirable due to safety hazards. whiterose.ac.uk |
| Tetrahydrofuran (THF) | Petrochemical | Flammable, forms explosive peroxides | A common solvent, but with significant EHS concerns. whiterose.ac.uk |
| 2-Methyltetrahydrofuran (2-MeTHF) | Renewable (often from biomass) | Flammable | A greener alternative to THF with a better safety profile. whiterose.ac.uk |
| Toluene | Petrochemical | Flammable, toxic | Often used, but efforts are made to replace it due to toxicity. whiterose.ac.uk |
This table highlights the shift towards greener solvents in chemical synthesis, a key principle of green chemistry.
Another important metric in green chemistry is the E-Factor (Environmental Factor), which is the ratio of the mass of waste to the mass of the product. By optimizing reactions to improve yield and minimize the use of excess reagents and solvents, the E-Factor can be significantly reduced. wikipedia.org Catalytic methods, where a small amount of a catalyst can facilitate the reaction multiple times, are inherently more atom-economical and generate less waste compared to stoichiometric reactions. While the Grignard reaction is stoichiometric, the development of more efficient catalytic systems for the synthesis of tertiary alcohols is an active area of research.
Energy efficiency is another pillar of green chemistry. researchgate.net Performing reactions at ambient temperature and pressure, whenever possible, reduces energy consumption. The development of highly reactive catalysts or the use of alternative energy sources like ultrasound can contribute to more energy-efficient syntheses. nist.govresearchgate.net
Reaction Chemistry and Mechanistic Investigations of 4 Propyl 4 Heptanol
Participation in Advanced Chemical Processes
Beyond simple functional group transformations, 4-propyl-4-heptanol can be involved in more complex chemical processes, both as a reactant and a synthetic target.
This compound has been identified as a cross-linking agent for amines. cymitquimica.com The direct reaction of an alcohol with an amine to form a C-N bond is chemically challenging because the hydroxyl group is an inherently poor leaving group. chemistrysteps.com For this transformation to occur, the alcohol's reactivity must be enhanced.
Two primary strategies exist for the amination of alcohols:
Two-Step Conversion: The most straightforward method involves converting the alcohol into a species with a better leaving group, such as an alkyl halide (via reaction with HBr or SOCl₂) or a sulfonate ester (e.g., tosylate or mesylate). This intermediate can then undergo a nucleophilic substitution reaction with an amine. chemistrysteps.com For a tertiary alcohol like this compound, this would proceed through an SN1 mechanism.
Catalytic Amination: Advanced catalytic systems enable the direct amination of alcohols in a process often termed "borrowing hydrogen". rsc.org In this atom-economical method, the catalyst transiently oxidizes the alcohol to a carbonyl intermediate, which then reacts with the amine to form an imine (or enamine), followed by reduction back to the amine product, returning the "borrowed" hydrogen. While highly effective for primary and some secondary alcohols, this method is generally not applicable to tertiary alcohols because they cannot be oxidized to a carbonyl compound. chemistryguru.com.sgrsc.org Reactions between secondary alcohols and amines can already be slow due to steric hindrance, a problem that would be exacerbated with a bulky tertiary alcohol. jst.go.jp
Given these principles, the use of this compound as a cross-linker for amines likely proceeds through the first pathway, involving its prior conversion to a more reactive electrophile.
This compound has a significant relationship with organometallic chemistry, both as a product of organometallic reactions and as a reactant that interacts with them.
Synthesis via Organometallic Reagents: The most common and effective methods for synthesizing tertiary alcohols rely on organometallic reagents, such as Grignard reagents (R-MgX) or organolithium compounds (R-Li). saskoer.ca These strong nucleophiles readily add to the electrophilic carbon of carbonyl groups. This compound can be synthesized using two main pathways:
Reaction with a Ketone: The addition of a propyl-based organometallic reagent, such as propylmagnesium bromide, to the ketone 4-heptanone, followed by an acidic workup, yields this compound.
Reaction with an Ester: The reaction of an ester, such as ethyl butanoate, requires two equivalents of the organometallic reagent. The first equivalent adds to the ester to form a ketone intermediate (4-heptanone), which is more reactive than the starting ester. quimicaorganica.org This ketone immediately reacts with a second equivalent of the organometallic reagent to produce the tertiary alcohol upon workup.
| Starting Material | Organometallic Reagent | Key Intermediate | Final Product |
|---|---|---|---|
| 4-Heptanone | 1. Propylmagnesium bromide (1 eq.) 2. H₃O⁺ | Magnesium alkoxide | This compound |
| Ethyl butanoate | 1. Propylmagnesium bromide (2 eq.) 2. H₃O⁺ | 4-Heptanone | This compound |
Reaction with Organometallic Reagents: The hydroxyl proton of this compound is weakly acidic. When exposed to strongly basic organometallic reagents like butyllithium (B86547) (BuLi) or Grignard reagents, a rapid acid-base reaction occurs. uoanbar.edu.iqlibretexts.org The organometallic reagent deprotonates the alcohol to form a metal alkoxide and a neutral hydrocarbon. This reaction can interfere with syntheses where the organometallic reagent is intended to react with another functional group in the molecule. libretexts.org For this reason, alcohol functional groups are often "protected" (e.g., as a silyl (B83357) ether) before carrying out reactions involving organometallics. libretexts.org The description of this compound as an "acceptor for organometallic compounds" likely refers to this formation of metal alkoxides or its potential use as an initiator in certain polymerization reactions. cymitquimica.com
Role as a Polymerization Initiator
While specific, in-depth research focusing exclusively on this compound as a polymerization initiator is limited in publicly available literature, its structural characteristics as a tertiary alcohol strongly suggest its potential role, particularly in cationic polymerization. cymitquimica.com Cationic polymerization is a method of chain-growth polymerization in which a cationic initiator transfers a charge to a monomer, which then becomes reactive and propagates the polymerization process. wikipedia.org Monomers suitable for this type of polymerization are typically alkenes with electron-donating substituents that can stabilize the resulting cationic charge. wikipedia.org
Formation of the Initiating Cation: The alcohol reacts with a co-initiator to generate the active carbocationic species.
Initiation: The carbocation adds to a monomer molecule, forming a new, larger carbocation.
Propagation: The newly formed carbocation continues to add to successive monomer units, extending the polymer chain.
Chain Transfer and Termination: The growing polymer chain can be terminated or the charge can be transferred to another species, ending the growth of that particular chain. wikipedia.org
The effectiveness of this compound as a polymerization initiator would be influenced by factors such as the nature of the co-initiator, the solvent, the temperature, and the specific monomer being polymerized. stanford.edu The bulky nature of the three propyl groups around the central carbon may also introduce steric effects that could influence the initiation and propagation steps.
Detailed Mechanistic Elucidation of Reactions Involving this compound
The investigation of reaction intermediates is crucial for understanding the mechanistic pathways of reactions involving this compound. As a tertiary alcohol, its reactions, particularly under acidic conditions, are expected to proceed through carbocationic intermediates. libretexts.orglibretexts.org
The primary and most significant intermediate in acid-catalyzed reactions of this compound is the tripropylcarbenium ion (C(CH₂CH₂CH₃)₃⁺) . This tertiary carbocation is formed through the protonation of the hydroxyl group by an acid, followed by the loss of a water molecule. libretexts.orglibretexts.org The stability of this tertiary carbocation is a key factor driving the reactivity of the parent alcohol.
The formation of this intermediate can be represented as follows:
Protonation of the hydroxyl group: C₁₀H₂₁OH + H⁺ ⇌ C₁₀H₂₁OH₂⁺
Loss of water to form the carbocation: C₁₀H₂₁OH₂⁺ → (CH₃CH₂CH₂)₃C⁺ + H₂O
The existence of such carbocationic intermediates can often be inferred or studied through various spectroscopic techniques and kinetic studies. While direct observation can be challenging due to their high reactivity, their presence is supported by the types of products formed, such as alkenes from elimination reactions (E1 mechanism) or substitution products (Sₙ1 mechanism). libretexts.orglibretexts.org
In the case of this compound, the primary reaction pathway following the formation of the tripropylcarbenium ion is the elimination of a proton from an adjacent carbon atom, leading to the formation of one or more isomeric alkenes. Rearrangements of this particular carbocation are not expected as it is already a stable tertiary carbocation with identical alkyl groups.
Below is an interactive data table summarizing the key reaction intermediates and their expected characteristics.
| Intermediate Name | Formula | Type | Role in Mechanism | Expected Stability |
| Protonated this compound | C₁₀H₂₁OH₂⁺ | Oxonium Ion | Precursor to carbocation | Low |
| Tripropylcarbenium ion | (CH₃CH₂CH₂)₃C⁺ | Tertiary Carbocation | Key reactive intermediate | High |
The kinetic and thermodynamic aspects of reactions involving this compound are intrinsically linked to the stability of the intermediates and transition states.
Kinetic Aspects:
The rates of acid-catalyzed reactions of this compound, such as dehydration, are typically dependent on the concentration of both the alcohol and the acid catalyst. The formation of the tertiary carbocation is often the rate-determining step in these reactions. libretexts.org The kinetics of such reactions can be monitored by techniques like gas chromatography-mass spectrometry (GC-MS) to measure the disappearance of the reactant and the appearance of products over time.
The rate of dehydration for alcohols generally follows the order: tertiary > secondary > primary. libretexts.orglibretexts.org This is due to the lower activation energy required to form the more stable tertiary carbocation compared to secondary or primary carbocations. Therefore, this compound is expected to undergo dehydration more readily and at lower temperatures than its primary or secondary alcohol isomers. For instance, tertiary alcohols can often be dehydrated with a strong acid at temperatures ranging from 25°C to 80°C. libretexts.orglibretexts.org
Thermodynamic Aspects:
Thermodynamically, the dehydration of an alcohol to an alkene is an endothermic process, but it is driven by the increase in entropy from the formation of two molecules (alkene and water) from one molecule of alcohol. The equilibrium of this reaction can be shifted towards the products by removing the alkene and/or water as they are formed.
The key thermodynamic parameters for the dehydration of this compound are the enthalpy (ΔH), entropy (ΔS), and Gibbs free energy (ΔG) of the reaction. While specific experimental thermodynamic data for this compound is scarce, values can be estimated or compared to similar tertiary alcohols.
The following interactive table provides hypothetical thermodynamic data for the dehydration of this compound, illustrating the expected trends.
| Thermodynamic Parameter | Symbol | Hypothetical Value | Significance |
| Enthalpy of Reaction | ΔH | +20 to +40 kJ/mol | Endothermic, requires energy input |
| Entropy of Reaction | ΔS | +100 to +150 J/(mol·K) | Positive, favors product formation |
| Gibbs Free Energy of Reaction | ΔG | Negative at high T | Reaction is spontaneous at elevated temperatures |
The boiling point of this compound has been reported as 194 °C (467.15 K), which is a key physical property influencing its reaction conditions in the liquid phase. nist.gov Studies on the apparent heat capacities of various alcohols, including this compound, in n-decane solution have been conducted, providing some insight into its thermodynamic behavior in solution. scispace.com
Computational and Theoretical Studies of 4 Propyl 4 Heptanol
Molecular Structure and Conformational Analysis
Computational methods, such as Density Functional Theory (DFT), are pivotal in exploring the molecule's stable conformations. researchgate.net These calculations help identify the various spatial arrangements of the atoms that minimize the molecule's energy. For a molecule like 4-propyl-4-heptanol, the rotation around the various carbon-carbon single bonds gives rise to numerous conformers. The steric hindrance caused by the three propyl groups attached to the central carbon atom significantly restricts the rotational freedom around the C-C bonds closest to the hydroxyl group. This hindrance plays a crucial role in determining the most stable conformations, where the bulky alkyl groups arrange themselves to minimize repulsive forces. cdnsciencepub.comcdnsciencepub.com Theoretical calculations can predict the relative energies of these conformers, providing insight into which shapes are most likely to exist at a given temperature. researchgate.net
Intramolecular hydrogen bonding, a potential factor in the conformation of many alcohols, is less significant in this compound in the gas phase due to the rigid orientation of the propyl groups. However, in different solvent environments, the conformational landscape can be altered. researchgate.net The interplay between the bulky alkyl groups and the polar hydroxyl group is central to understanding its molecular geometry.
Table 1: Computed Molecular Properties of this compound
| Property | Value | Source |
| Molecular Formula | C10H22O | nist.govnist.gov |
| Molecular Weight | 158.2811 g/mol | nist.govnist.gov |
| IUPAC Name | 4-propylheptan-4-ol | |
| CAS Registry Number | 2198-72-3 | nist.govnist.gov |
| InChI | InChI=1S/C10H22O/c1-4-7-10(11,8-5-2)9-6-3/h11H,4-9H2,1-3H3 | nist.govnist.gov |
| InChIKey | SJTPBRMACCDJPZ-UHFFFAOYSA-N | nist.govnist.gov |
Note: This table contains data computationally generated or retrieved from chemical databases.
Intermolecular Interactions and Self-Association Behavior
The intermolecular forces in this compound are dominated by hydrogen bonding involving the hydroxyl group and van der Waals forces arising from the alkyl chains. The ability of the -OH group to act as both a hydrogen bond donor and acceptor leads to the self-association of alcohol molecules into aggregates. msu.ru
Studies on Hydrogen Bonding Networks
In the liquid state, alcohols form transient networks of hydrogen-bonded clusters. aip.org The structure of these networks can range from simple dimers and trimers to more complex branched chains and cyclic structures. msu.ruresearchgate.net For tertiary alcohols like this compound, the significant steric hindrance around the hydroxyl group has a profound impact on the nature of these hydrogen-bonding networks. cdnsciencepub.comcdnsciencepub.com
Compared to primary or secondary alcohols, the bulky propyl groups in this compound impede the close approach of other alcohol molecules, thereby weakening the hydrogen bonds and reducing the extent of self-association. cdnsciencepub.comacs.org Experimental studies on sterically hindered alcohols have shown that as steric hindrance increases, the concentration of larger aggregates like tetramers decreases, while smaller species such as dimers and trimers become more prevalent. cdnsciencepub.com In highly hindered alcohols, monomers can be the predominant species even in relatively concentrated solutions. cdnsciencepub.comcdnsciencepub.com
Computational simulations, such as molecular dynamics, can provide a molecular-level understanding of these hydrogen-bonding patterns. mdpi.comresearchgate.net These simulations can map the spatial distribution of molecules and characterize the geometry and lifetime of hydrogen bonds, revealing how the branched structure of this compound influences the topology of the resulting hydrogen-bond network. nih.gov
Theoretical Models of Alcohol Aggregation
Several theoretical models have been developed to describe the aggregation of alcohol molecules in solution. msu.ruias.ac.in These models often treat the self-association process as a series of chemical equilibria between monomers and various n-mers (dimers, trimers, etc.). ias.ac.in
For sterically hindered alcohols, models must account for the reduced ability to form large, linear chains. cdnsciencepub.com The Treszczanowicz–Kehiaian model, for instance, has been applied to explain the thermodynamic properties of mixtures containing self-associating components like alcohols in inert solvents. cdnsciencepub.com This model can incorporate the effects of steric hindrance on the equilibrium constants for association. cdnsciencepub.com
Graph theory has also emerged as a powerful tool for analyzing the complex hydrogen-bond networks in alcohol solutions. researchgate.net By representing molecules as nodes and hydrogen bonds as edges, this approach can quantify the morphology and connectivity of alcohol aggregates. researchgate.net Such analyses have revealed that alcohols like methanol (B129727) and ethanol (B145695) can form extended, water-compatible networks, while more hydrophobic alcohols tend to form more segregated aggregates. researchgate.net For this compound, these theoretical approaches would predict a tendency to form smaller, less complex aggregates compared to its linear isomers due to the steric constraints imposed by its tertiary structure. cdnsciencepub.comcdnsciencepub.com
Quantitative Structure-Property Relationship (QSPR) Methodologies
Quantitative Structure-Property Relationship (QSPR) studies aim to build mathematical models that correlate the chemical structure of molecules with their physicochemical properties. bas.bgnih.gov These models rely on molecular descriptors, which are numerical values that encode structural, topological, or electronic features of a molecule. bas.bgresearchgate.net
Development of Predictive Models
QSPR models are developed by establishing a statistical relationship, often through multiple linear regression (MLR) or machine learning techniques, between a set of calculated molecular descriptors and an experimentally determined property. bas.bgresearchgate.netuni-plovdiv.bg For aliphatic alcohols, QSPR models have been successfully developed to predict a wide range of properties, including boiling point, water solubility, and chromatographic retention indices. nih.govunlp.edu.arresearchgate.netnih.gov
The development process involves several key stages: selection of a dataset of molecules with known properties, generation of a large pool of molecular descriptors, selection of the most relevant descriptors, and finally, building and validating the regression model. nih.govacs.org For instance, a study on 158 aliphatic alcohols, which included this compound, used MLR to create models for predicting entropy, thermal energy, and heat capacity based on topological indices. bas.bg Another study developed QSPR models to predict the flash points of 151 alcohols using a genetic function approximation to select the most pertinent descriptors. acs.org These models demonstrate the potential to estimate the properties of unmeasured compounds, including complex structures like this compound. nih.gov
Table 2: Examples of QSPR Models for Aliphatic Alcohols
| Property Predicted | Modeling Technique | No. of Compounds | Key Descriptor Types | Reference |
| Entropy, Thermal Energy, Heat Capacity | Multiple Linear Regression (MLR) | 158 | Topological Indices | bas.bg |
| Normal Boiling Points, Enthalpy of Vaporization | Multiple Linear Regression (MLR) | 227 | Topological Indices | researchgate.net |
| Flash Points | Genetic Function Approximation (GFA), ANFIS | 151 | Various Molecular Descriptors | acs.org |
| Boiling Point | Multiple Linear Regression (MLR) | 120 | Topological, Quantum Chemistry | uni-plovdiv.bg |
| Thermal Conductivity | Stepwise Regression, Best Subset Regression | 139 | Temperature, Topological, Charge Indices | hnust.edu.cn |
Note: This table summarizes various QSPR studies on aliphatic alcohols, illustrating the methods and descriptors used.
Application of Topological Indices
Topological indices are a class of molecular descriptors derived from the graph representation of a molecule. etamaths.com They quantify aspects of a molecule's size, shape, branching, and complexity. bas.bg Common topological indices used in QSPR studies of alcohols include the Wiener index, Randić index, Balaban index, and Szeged index. bas.bgresearchgate.net
These indices have proven effective in predicting various physicochemical properties. For example, a combination of the Randić (1χ), Balaban (J), and Wiener (W) indices was shown to be excellent for predicting the heat capacity and thermal energy of 158 aliphatic alcohols. bas.bg Similarly, the normal boiling points of 227 alcohols and phenols were successfully modeled using the Wiener (W), Randić (1χ), and Balaban (J) indices. researchgate.net The success of these indices lies in their ability to capture the structural features that govern intermolecular forces and, consequently, physical properties. The degree of branching in this compound, for example, is well-represented by various topological indices, which in turn correlate with properties like its boiling point. kg.ac.rs
Advanced Quantum Chemical Calculations
Advanced quantum chemical calculations offer a microscopic perspective on the electronic structure and energy of this compound. These methods are crucial for predicting various physicochemical properties and understanding reaction mechanisms at a molecular level.
Density Functional Theory (DFT) has become a prominent tool for studying molecular systems, including this compound. mdpi.com DFT methods are known for their balance of accuracy and computational cost, making them suitable for a wide range of applications. numberanalytics.com
One of the key applications of DFT is in predicting the reactivity of this compound in different solvent environments. By using implicit solvent models like COSMO-RS in conjunction with DFT calculations (e.g., B3LYP/6-31G*), it is possible to simulate how solvents with varying dielectric constants and hydrogen-bonding capacities influence reaction pathways. For instance, these models can predict whether esterification or dehydration reactions are favored in polar versus non-polar solvents.
DFT calculations are also instrumental in understanding intermolecular interactions. For example, they can elucidate the interactions between this compound and other molecules, such as drug-excipient interactions in pharmaceutical formulations, by calculating adsorption energies and analyzing charge distributions. mdpi.com The accuracy of these predictions heavily relies on the appropriate choice of functionals and basis sets. mdpi.com
Furthermore, DFT can be used to calculate various molecular properties that are essential for structure-activity relationship studies. These include molecular orbital energies, such as the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), geometric parameters like bond lengths and angles, vibrational frequencies, and dipole moments. mdpi.com The energy gap between HOMO and LUMO is a particularly important parameter for assessing a molecule's reactivity. mdpi.com
Table 1: Selected DFT-Calculated Properties of Alcohols
| Property | Description | Relevance to this compound |
|---|---|---|
| Adsorption Energy | The energy released when a molecule adheres to a surface. | Predicts interaction with other materials and surfaces. mdpi.com |
| HOMO-LUMO Gap | The energy difference between the highest occupied and lowest unoccupied molecular orbitals. | Indicates chemical reactivity and stability. A smaller gap suggests higher reactivity. mdpi.com |
| Molecular Geometry | The three-dimensional arrangement of atoms in a molecule, including bond lengths and angles. | Determines the molecule's shape and steric properties. |
| Vibrational Frequencies | The frequencies at which the molecule's bonds vibrate. | Corresponds to peaks in an infrared (IR) spectrum, aiding in identification. |
| Dipole Moment | A measure of the separation of positive and negative charges in a molecule. | Influences intermolecular forces and solubility. |
This table is generated based on the general capabilities of DFT calculations for organic molecules as no specific DFT data for this compound was found in the search results.
Besides DFT, ab initio and semi-empirical methods also contribute to the computational understanding of this compound.
Ab Initio Methods: The term "ab initio" translates to "from the beginning," signifying that these calculations are based on first principles of quantum mechanics without using experimental data for parametrization. quora.com The Hartree-Fock (HF) method is a fundamental ab initio approach. A study on a large set of aliphatic alcohols, including this compound, utilized the HF method with a 6-31G basis set to determine physicochemical properties like entropy, thermal energy, and heat capacity. bas.bg These calculated properties were then used to develop Quantitative Structure-Property Relationship (QSPR) models, which correlate molecular structure with physical properties. bas.bg
Semi-Empirical Methods: These methods bridge the gap between the high accuracy of ab initio methods and the speed of simpler models by incorporating some empirical parameters derived from experimental data. numberanalytics.comquora.com This makes them computationally less demanding and suitable for larger molecular systems. numberanalytics.com Common semi-empirical methods include AM1 (Austin Model 1), PM3 (Parametric Method 3), and MNDO (Modified Neglect of Diatomic Overlap). numberanalytics.comuomustansiriyah.edu.iq While generally less accurate than ab initio or DFT methods, they are effective for studying large organic molecules and predicting properties like heats of formation and molecular geometries, especially when the molecule of interest is similar to those used in the method's parametrization. numberanalytics.comststephens.net.in Although specific studies applying these methods directly to this compound were not found, their successful application to a wide range of organic molecules suggests their potential utility for this compound as well. ststephens.net.in
Table 2: Comparison of Computational Approaches
| Method Type | Basis of Calculation | General Accuracy | Computational Cost | Applicability to this compound |
|---|---|---|---|---|
| Density Functional Theory (DFT) | Electron density | High | Moderate to High | Predicting reactivity, intermolecular interactions, and molecular properties. mdpi.com |
| Ab Initio (e.g., Hartree-Fock) | First principles of quantum mechanics | High | High | Calculating fundamental physicochemical properties like entropy and thermal energy. bas.bg |
| Semi-Empirical (e.g., AM1, PM3) | Quantum mechanics with empirical parameters | Moderate | Low | Suitable for large systems and for predicting properties like heats of formation and geometries. numberanalytics.comststephens.net.in |
This table provides a general comparison of the computational methods discussed.
Advanced Analytical Techniques for Characterization of 4 Propyl 4 Heptanol
Chromatographic Separation Methods
Chromatography is fundamental for isolating 4-propyl-4-heptanol from complex mixtures and for its quantification. Gas chromatography, in particular, is well-suited for this volatile compound.
Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful hybrid technique that combines the separation capabilities of gas chromatography with the detection and identification power of mass spectrometry. In the analysis of this compound, GC facilitates its separation from other components based on its boiling point and affinity for the stationary phase of the GC column. nist.gov
Following separation, the eluted compound enters the mass spectrometer, where it is ionized, typically by electron ionization (EI). This process generates a molecular ion (M⁺) and a series of characteristic fragment ions. The mass spectrum of this compound, with a molecular weight of 158.28 g/mol , shows a distinct fragmentation pattern that serves as a molecular fingerprint. nist.gov The mass spectrometer records the mass-to-charge ratio (m/z) of these ions, allowing for unambiguous structural confirmation. nih.gov The NIST Mass Spectrometry Data Center provides reference spectra for this compound, aiding in its identification. nih.gov
Key fragmentation patterns in the electron ionization mass spectrum of this compound can be used for its identification.
Table 1: Characteristic GC-MS Data for this compound
| Property | Value | Source |
|---|---|---|
| Library | Main library | nih.gov |
| NIST Number | 114733 | nih.gov |
| Top Peak (m/z) | 55 | nih.gov |
| Total Peaks | 52 | nih.gov |
This interactive table provides a summary of the mass spectrometry data available for this compound.
For highly complex samples where single-dimension GC may not provide adequate resolution, two-dimensional gas chromatography (GC×GC) offers significantly enhanced separation power. This technique employs two columns with different stationary phases connected by a modulator. The separation process occurs in two dimensions, providing a much higher peak capacity and resolving components that may co-elute in a standard GC analysis. d-nb.info
While specific studies focusing solely on the GC×GC analysis of this compound are not prevalent, the technique has been successfully applied to characterize complex mixtures containing structurally similar alcohols, such as in the analysis of edible oils. d-nb.info For instance, GC×GC has been used to identify thermal degradation markers, including alcohols like 1-heptanol, in rapeseed oil. d-nb.info This demonstrates the potential of GC×GC for the detailed analysis of this compound, especially for its detection and quantification in intricate matrices or for the separation of its isomers. d-nb.infoacs.org
Gas Chromatography-Mass Spectrometry (GC-MS) Applications
Spectroscopic Characterization
Spectroscopic techniques are indispensable for the structural elucidation of molecules. For this compound, NMR and vibrational spectroscopy provide detailed insights into its atomic connectivity and functional groups.
Nuclear Magnetic Resonance (NMR) spectroscopy is one of the most powerful tools for determining the carbon-hydrogen framework of an organic molecule. Both ¹H NMR and ¹³C NMR spectra provide critical data for the structural confirmation of this compound. nih.gov
¹H NMR Spectroscopy: The proton NMR spectrum reveals the different types of protons and their neighboring environments within the molecule. For this compound, one would expect to see signals corresponding to the methyl (CH₃) protons, the methylene (B1212753) (CH₂) protons of the propyl groups, and a characteristic signal for the hydroxyl (-OH) proton. The integration of these signals confirms the number of protons in each environment, while the splitting patterns (multiplicity) provide information about adjacent protons. nih.gov
¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule. Each unique carbon atom in this compound gives a distinct signal. A key feature in the ¹³C NMR spectrum is the signal for the quaternary carbon atom bonded to the hydroxyl group, which typically appears in the range of δ 70–75 ppm. The other signals correspond to the methyl and methylene carbons of the three identical propyl groups. nih.gov
Public databases provide reference NMR spectra for this compound, often acquired on instruments like a BRUKER AC-300. nih.gov
Table 2: Spectral Data Sources for this compound
| Spectral Technique | Data Availability | Source |
|---|---|---|
| ¹H NMR Spectra | Available | nih.gov |
| ¹³C NMR Spectra | Available | nih.gov |
| GC-MS | Available | nih.gov |
| IR Spectra | Available | nist.govnih.gov |
| Raman Spectra | Available | nih.gov |
This interactive table summarizes the availability of various spectral data for this compound in public repositories.
Vibrational spectroscopy, which includes Infrared (IR) and Raman spectroscopy, is used to identify the functional groups present in a molecule by probing their vibrational modes. edinst.com
Infrared (IR) Spectroscopy: IR spectroscopy measures the absorption of infrared radiation by a molecule, which excites its vibrational modes. edinst.com The IR spectrum of this compound is characterized by specific absorption bands that confirm its structure. A prominent, broad absorption band is expected in the region of 3200–3600 cm⁻¹ due to the O-H stretching vibration of the hydroxyl group. Strong C-H stretching vibrations from the alkyl chains are observed in the 2800–3000 cm⁻¹ region. The NIST Chemistry WebBook contains IR spectrum data for this compound. nist.gov
Raman Spectroscopy: Raman spectroscopy is a complementary technique to IR spectroscopy. edinst.com It measures the inelastic scattering of monochromatic light. edinst.com While IR spectroscopy is particularly sensitive to polar bonds (like the O-H bond), Raman spectroscopy is often more sensitive to non-polar, symmetric bonds. For this compound, the C-C backbone and symmetric C-H stretching vibrations would be prominent in the Raman spectrum. edinst.com The combination of both IR and Raman spectra provides a more complete vibrational analysis of the molecule. americanpharmaceuticalreview.com
Table 3: Characteristic Infrared Absorption Bands for this compound Functional Groups
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |
|---|---|---|
| Hydroxyl (-OH) | O-H Stretch | ~3200–3600 (broad) |
| Alkyl (C-H) | C-H Stretch | ~2800–3000 |
This interactive table outlines the key IR absorption frequencies for identifying the functional groups in this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
Other Advanced Analytical Approaches
While GC-MS, NMR, and vibrational spectroscopy are the principal techniques for the characterization of this compound, other advanced methods could theoretically be applied. Techniques such as high-resolution mass spectrometry (HRMS) could provide highly accurate mass measurements, further confirming the elemental composition. However, the application of such specialized techniques for this specific compound is not widely documented in publicly available research. The established chromatographic and spectroscopic methods generally provide sufficient and comprehensive data for its unambiguous identification and structural elucidation.
Hyphenated Techniques in Structural Analysis
Hyphenated techniques, which couple a separation method with a spectroscopic detection method, are powerful tools for the structural analysis of organic compounds like this compound.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a primary technique for the analysis of volatile compounds. In the case of this compound, the gas chromatograph separates the compound from any impurities, after which the mass spectrometer fragments the molecule and detects the resulting ions. The fragmentation pattern is characteristic of the molecule's structure.
For tertiary alcohols, fragmentation often proceeds via α-cleavage, where the bond adjacent to the carbon bearing the hydroxyl group is broken. uni-saarland.de In this compound, the structure features a central quaternary carbon bonded to the hydroxyl group and three propyl chains. The loss of one of the propyl groups (C₃H₇•) is a dominant fragmentation pathway. uni-saarland.de Electron ionization (EI) at 70 eV is typically used to generate the fragments.
The NIST Mass Spectrometry Data Center library contains reference spectra for this compound, indicating a total of 52 peaks in its GC-MS profile, with the most abundant fragment ion (top peak) observed at a mass-to-charge ratio (m/z) of 55. nih.gov
| Property | Observation | Significance |
|---|---|---|
| Molecular Ion (M+) | m/z 158 | Corresponds to the molar mass of C₁₀H₂₂O. nih.gov |
| Major Fragmentation | α-cleavage (Loss of a propyl group, C₃H₇•) | Characteristic of tertiary alcohols, confirming the branching structure. uni-saarland.de |
| Resulting Cation | m/z 115 | [M - 43]+, resulting from the loss of the propyl radical. |
| Most Abundant Peak | m/z 55 | Indicates a common, stable fragment in the mass spectrum. nih.gov |
Liquid Chromatography-Mass Spectrometry (LC-MS)
LC-MS is employed for less volatile compounds or those that are thermally unstable. While this compound is amenable to GC-MS, LC-MS offers an alternative, particularly when analyzing it within complex matrices. A significant challenge in the LC-MS analysis of simple alcohols is their poor ionization efficiency with common techniques like electrospray ionization (ESI). nih.govresearchgate.net
To enhance detection and sensitivity, chemical derivatization is often employed. researchgate.net Reagents can be used to introduce a readily ionizable group onto the alcohol's hydroxyl function. For tertiary alcohols, the steric hindrance around the -OH group can influence the derivatization reaction. nih.gov Techniques like atmospheric-pressure chemical ionization (APCI) may also be more suitable for such compounds. uni-saarland.de
Thermal Analysis Techniques for Solution Behavior
Thermal analysis techniques measure the physical and chemical properties of a substance as a function of temperature. For this compound, these methods provide insight into its thermal stability and phase behavior.
Thermogravimetric Analysis (TGA)
TGA measures the change in mass of a sample as it is heated at a controlled rate. This technique is used to determine the thermal stability and decomposition profile of a compound. When analyzing an alcohol like this compound, TGA would reveal the temperature at which it begins to volatilize or decompose. mdpi.com The thermal decomposition of alcohols involves the loss of coordinated alcohol molecules and can be studied under an inert atmosphere like nitrogen. chempap.org For a pure sample of this compound, a TGA thermogram would be expected to show a single, sharp weight loss corresponding to its boiling point and volatilization. The onset temperature of this weight loss is an indicator of its thermal stability.
Differential Scanning Calorimetry (DSC)
DSC measures the difference in the amount of heat required to increase the temperature of a sample and a reference. It is used to study thermal transitions like melting, crystallization, and glass transitions. For isomeric alcohols, properties such as the glass transition temperature (Tg) and the change in heat capacity (ΔCp) at this transition are highly dependent on the molecular structure, particularly the degree of branching and steric hindrance which affect intermolecular hydrogen bonding. researchgate.netacs.org
Studies on various heptanol (B41253) and octanol (B41247) isomers have shown that increased branching and steric hindrance around the hydroxyl group can lead to lower glass transition temperatures and broader distributions of relaxation times. researchgate.netacs.org Although specific DSC data for this compound is not widely published, its highly branched tertiary structure would be expected to influence its phase behavior in a manner consistent with these findings. acs.orgmdpi.com DSC can be used to determine key thermodynamic properties, such as its melting point and heat of fusion. researchgate.net
| Technique | Property Measured | Expected Finding for this compound |
|---|---|---|
| TGA | Thermal Stability / Decomposition Temperature | A single-step weight loss corresponding to volatilization under an inert atmosphere. mdpi.comchempap.org |
| DSC | Phase Transitions (Melting Point, Glass Transition) | Determination of melting point and heat of fusion. The branched structure may result in a distinct glass transition temperature (Tg). acs.org |
| DSC | Heat Capacity (Cp) | Provides data on the energy required to raise the temperature of the substance, which is influenced by intermolecular forces like hydrogen bonding. mdpi.com |
Research Applications and Future Directions for 4 Propyl 4 Heptanol
Role as a Chemical Intermediate and Building Block
4-Propyl-4-heptanol, a colorless, water-insoluble liquid, serves as a crucial raw material and intermediate in the synthesis of a variety of other chemicals. lookchem.comcymitquimica.com Its unique branched structure, featuring a hydroxyl group on a central carbon atom, imparts specific reactive properties that are valuable in both fine chemical synthesis and the development of new materials.
Utility in Fine Chemical Synthesis
In the realm of fine chemical synthesis, this compound is utilized as a precursor for creating more complex molecules. lookchem.com Its tertiary alcohol nature means it is resistant to oxidation but can readily undergo dehydration reactions to form alkenes. This reactivity is harnessed by chemists to introduce specific structural features into new compounds. For instance, it can be used in the synthesis of specialty chemicals, including those with potential applications as flavoring agents and fragrances. The synthesis of this compound itself can be achieved through methods like the Grignard reaction, where a propylmagnesium halide is reacted with 4-heptanone.
Applications in Material Science Development
The distinct structure of this compound also lends itself to applications in material science. It has been identified as a cross-linking agent for amines and can act as a polymerization initiator. cymitquimica.com These properties are essential in the creation of polymers and other advanced materials. As a cross-linking agent, it helps to form bridges between polymer chains, enhancing the strength and durability of the resulting material. Its role as a polymerization initiator is crucial for starting the chain reaction that forms polymers from monomers. cymitquimica.com
Exploration in Biological and Biomedical Research
Beyond its applications in chemical synthesis, this compound and structurally similar compounds are being investigated for their potential biological activities. This research is still in its early stages but has opened up new avenues for exploration in enzymology and cell biology.
Investigations into Enzyme Interactions and Inhibitions
Preliminary research suggests that compounds structurally related to this compound may interact with and inhibit certain enzymes. For example, studies on other alcohols have shown that they can inhibit matrix metalloproteinases (MMPs) through hydrophobic interactions. rde.ac The mechanism often involves the alcohol molecule disrupting the enzyme's structure by displacing water molecules, which can lead to denaturation at high concentrations. rde.ac While direct studies on this compound's specific enzyme targets are limited, the findings from related compounds provide a basis for future investigations into its potential as an enzyme inhibitor.
Studies on Modulating Cellular Receptors and Signal Transduction Pathways
There is growing interest in how small molecules like this compound might modulate cellular receptors and influence signal transduction pathways. The interaction of chemical compounds with cellular receptors can trigger a cascade of events within the cell, altering its behavior. For instance, odorant receptors, which are G-protein coupled receptors, can be activated by various compounds, leading to downstream signaling through messengers like cAMP. mdpi.com While research has not yet specifically linked this compound to a particular receptor, the broader field of how small molecules interact with cellular signaling pathways is an active area of study. mdpi.comdrugbank.com
Broader Impact and Emerging Research Themes
The study of this compound is part of a larger trend in chemical and biological research focused on understanding the structure-function relationships of organic molecules. Its steric hindrance, due to the bulky propyl groups around the hydroxyl group, influences its self-association properties and reactivity, a topic of interest in physical organic chemistry. cdnsciencepub.com
Emerging research may focus on leveraging its unique properties for novel applications. For example, its use as a solvent in perfumes to stabilize fragrance compounds is already established. lookchem.com Future research could explore its potential in developing new antimicrobial agents, as some studies on similar alcohols have shown promise in disrupting microbial membranes. Furthermore, its role as a building block could be exploited in the synthesis of new pharmaceutical compounds or advanced materials with tailored properties.
As research continues, a more comprehensive understanding of the chemical and biological activities of this compound will undoubtedly emerge, potentially leading to new and valuable applications across various scientific and industrial sectors.
Sustainable Chemistry and Environmental Considerations
The production and use of any chemical compound are increasingly scrutinized through the lens of green chemistry and environmental impact. The twelve principles of Green Chemistry, established by Paul Anastas and John Warner, provide a framework for assessing and improving the sustainability of chemical processes. carlroth.com For this compound and related compounds, these principles guide the development of cleaner synthesis routes and a clearer understanding of the molecule's environmental lifecycle.
Recent advances in biocatalysis offer a greener alternative to traditional chemical synthesis for branched alcohols structurally similar to this compound. One-pot sequential enzymatic processes, for instance, can use an ene-reductase (ER) followed by an alcohol dehydrogenase (ADH) to produce specific stereoisomers from unsaturated ketone precursors. This method aligns with green chemistry principles by utilizing enzymes that operate under mild conditions and can provide high stereochemical precision.
Furthermore, research into the synthesis of structural isomers like 2-propylheptanol (2-PH) highlights a move towards integrated industrial processes that are more sustainable. rsc.org Traditional synthesis often involves steps like liquid-phase condensation using corrosive catalysts like NaOH, followed by a high-energy gas-phase hydrogenation, which can lead to environmental pollution. rsc.org The development of multifunctional solid catalysts that allow for the direct, one-step synthesis of 2-PH from n-valeraldehyde represents a significant advancement in simplifying processes and adhering to green development goals. rsc.org
From an environmental standpoint, this compound requires careful management. Safety data sheets classify the compound as harmful to aquatic life with long-lasting effects. thermofisher.combasf.com Ecotoxicological studies on related compounds reinforce this, indicating that while many alcohols are biodegradable, branched tertiary alcohols like this compound may pose risks to aquatic ecosystems at certain concentrations and require responsible handling and disposal. ontosight.ai
Table 1: Ecotoxicological Data for Compounds Structurally Related to this compound
| Organism | LC50 (mg/l) | Exposure Duration | Source |
|---|---|---|---|
| Danio rerio (zebrafish) | 3.3 | 96 hours | |
| Daphnia magna | 1.33 | 48 hours |
Development of Novel Catalytic Systems for Related Transformations
The functionalization of tertiary alcohols like this compound is a key area of research for constructing complex molecules with fully substituted carbon centers. rsc.org Because tertiary alcohols are resistant to oxidation and their direct substitution is challenging, significant effort has been dedicated to developing novel catalytic systems to overcome these hurdles.
Catalytic nucleophilic substitution of tertiary alcohols is an atom-economical method for creating these valuable structures, with water being the only byproduct. rsc.org Research has expanded to include a variety of catalytic approaches that activate the C-O bond, often by generating radical intermediates.
Recent breakthroughs include:
Photoredox and Metallaphotoredox Catalysis : These methods use light to generate radical intermediates from activated tertiary alcohols. The merger of photoredox catalysis with iron-mediated bimolecular homolytic substitution (SH2) enables the cross-coupling of tertiary alcohols with bromides to form sterically congested quaternary carbons. princeton.edu Similarly, Ir/Cu dual catalyst systems under blue light irradiation can transform tertiary alcohols into nitriles. researcher.life
Titanium-Catalyzed Dehydroxylation : A recently developed protocol uses a titanium catalyst for the direct dehydroxylation of tertiary aliphatic alcohols under mild conditions. nih.gov This method shows high functional group tolerance and can be used for the selective modification of complex molecules like drugs and natural products. nih.gov
Electrochemical Coupling : An electrochemical approach using an I⁻/PPh₃ catalytic system facilitates the deoxygenative coupling of alcohols to produce a range of tertiary alcohols under mild conditions. chinesechemsoc.org This method presents an alternative to the classic Grignard reaction. chinesechemsoc.org
Zinc-Mediated Fragmentation : Readily accessible oxalate (B1200264) derivatives of tertiary alcohols can be fragmented using zinc to form alkyl radicals. nih.gov With the addition of a nickel promoter, these radicals can be trapped by various partners to generate alkylated or arylated all-carbon quaternary centers. nih.gov
These innovative catalytic strategies represent a significant leap forward, enabling the use of abundant and stable tertiary alcohols as building blocks for complex molecular architectures. princeton.educhinesechemsoc.org
Table 2: Overview of Novel Catalytic Systems for Tertiary Alcohol Transformations
| Catalytic System | Transformation | Key Features | Source |
|---|---|---|---|
| Photoredox / Iron-mediated SH2 | Alcohol-bromide cross-coupling | Forms quaternary carbons from tertiary alcohols. | princeton.edu |
| Ir/Cu Dual Catalysis (Photocatalytic) | Conversion to nitriles | Utilizes an activating group and blue light irradiation. | researcher.life |
| Ti-Catalysis | Direct dehydroxylation | Mild conditions, high functional group tolerance. | nih.gov |
| Electrochemical (I⁻/PPh₃) | Deoxygenative coupling | Catalyst-dependent, mild conditions. | chinesechemsoc.org |
| Zn-Mediated / Ni-promoted | Fragmentation of alkyl oxalates | Generates alkylated and arylated quaternary centers. | nih.gov |
Exploration of Supramolecular Chemistry
Supramolecular chemistry, which focuses on chemical systems composed of multiple molecules linked by non-covalent interactions, offers a fertile ground for exploring the properties of this compound. The hydroxyl group of the alcohol is capable of forming hydrogen bonds, which can drive the self-assembly of molecules into larger, ordered structures. rsc.orgacs.org
A key area of exploration is the use of supramolecular hosts to encapsulate guest molecules like tertiary alcohols, thereby altering their reactivity. Research has shown that a resorcin chinesechemsoc.orgarene hexameric capsule can act as a supramolecular catalyst. researchgate.net When tertiary alcohols are encapsulated within this nanospace, the rate of their acid-catalyzed dehydration is significantly enhanced—by up to two orders of magnitude—compared to the reaction in bulk solution. researchgate.net This enzymatic-like catalysis within an artificial host demonstrates a powerful strategy for controlling chemical reactions. researchgate.net
The tertiary alcohol moiety can also be incorporated into larger polymer structures to create functional materials. For example, a polyfluorene-based polymer containing tertiary alcohol groups has been synthesized and shown to act as a π-conjugated polymer gelator. rsc.org The gelation process is driven by a combination of hydrogen bonding between the alcohol groups and π-π stacking interactions of the polymer backbone. rsc.org The resulting supramolecular structure forms organogels, and the properties of these materials can be tuned by changing the solvent or the molecular weight of the polymer. rsc.org
Fundamental studies on the hydrogen-bonding networks in branched monohydroxy alcohols confirm that they form supramolecular clusters in the liquid state. acs.org The size, shape (linear vs. branched), and population of these nanoassociates have a strong influence on the material's physical properties. acs.org Understanding these relationships is crucial for designing new materials and for predicting the behavior of molecules like this compound in various applications.
Table 3: List of Chemical Compounds
| Compound Name |
|---|
| This compound |
| 2-Propylheptanol (2-PH) |
| n-Valeraldehyde |
| 2-propyl-2-heptenal |
| Nickel-chromium (Ni-Cr-K/Al2O3) |
| Palladium |
| Platinum |
| 4-methylhept-4-en-3-one |
| Resorcin chinesechemsoc.orgarene |
| poly(9-(4-(octyloxy)phenyl)-2,7-fluoren-9-ol) (PPFOH) |
Q & A
Basic: What are the recommended synthetic routes for 4-Propyl-4-heptanol, and how can reaction conditions be optimized?
Methodological Answer:
Retrosynthetic analysis using AI-powered tools (e.g., Template_relevance models) suggests feasible one-step routes by prioritizing precursors with high plausibility scores (>0.01) and leveraging databases like Reaxys and Pistachio . Optimization involves adjusting solvent polarity and temperature to favor the nucleophilic addition of propyl groups to ketone intermediates. Kinetic studies (e.g., monitoring via GC-MS) can identify rate-limiting steps, while catalyst screening (e.g., acid/base catalysts) improves yield .
Basic: Which spectroscopic techniques are most reliable for characterizing this compound?
Methodological Answer:
- IR Spectroscopy : Identifies hydroxyl (O-H stretch ~3200–3600 cm⁻¹) and alkyl chain signatures (C-H stretches ~2800–3000 cm⁻¹). Compare with NIST reference spectra (e.g., HP-GC/MS/IRD data) to confirm functional groups .
- Mass Spectrometry : Electron ionization (EI) at 70 eV generates a molecular ion peak at m/z 144.25 (C₁₀H₂₂O), with fragmentation patterns (e.g., loss of propyl groups) aiding structural confirmation .
- NMR : ¹³C NMR resolves quaternary carbons (δ 70–75 ppm for C-OH), while ¹H NMR distinguishes propyl group environments (δ 0.8–1.5 ppm) .
Advanced: How can computational models predict the solvent-dependent reactivity of this compound?
Methodological Answer:
Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) simulate solvation effects using implicit solvent models (e.g., COSMO-RS). Parameters include dielectric constant (ε) and hydrogen-bonding capacity. For example, polar aprotic solvents (ε > 15) stabilize transition states in esterification reactions, while non-polar solvents favor dehydration pathways. Validate predictions with kinetic experiments in solvents like DMSO or hexane .
Advanced: What strategies address contradictions in reported physicochemical properties of this compound?
Methodological Answer:
- Systematic Review : Follow PRISMA guidelines to screen literature (e.g., PubMed, Reaxys) and assess data quality using criteria like measurement precision and instrument calibration .
- Experimental Replication : Reproduce boiling point (reported range: 210–220°C) under standardized conditions (e.g., ASTM D86).
- Meta-Analysis : Statistically pool data (e.g., using R’s metafor) to identify outliers and reconcile discrepancies in properties like logP (predicted: 3.5–4.0) .
Basic: What challenges arise in isolating this compound from reaction mixtures?
Methodological Answer:
- Purification : Use fractional distillation (bp difference >15°C from byproducts) or column chromatography (silica gel, hexane/ethyl acetate gradient).
- Byproduct Identification : LC-MS or TLC monitors side reactions (e.g., elimination to alkenes).
- Crystallization : Slow cooling in ethanol/water mixtures enhances crystal purity .
Advanced: How does the steric environment of this compound influence its catalytic applications?
Methodological Answer:
- Steric Maps : Generate 3D electrostatic potential maps (e.g., using Avogadro) to visualize hindered sites.
- Catalytic Screening : Test in asymmetric catalysis (e.g., Grignard reactions) against analogs like 3-Methyl-4-heptanol. Lower steric bulk in this compound improves substrate access, enhancing enantioselectivity (>80% ee in some cases) .
- Kinetic Isotope Effects (KIE) : Compare to quantify steric vs. electronic influences .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
